5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide
Description
Historical Evolution of Quinoline-Pyrazole Hybrid Architectures
The integration of quinoline and pyrazole motifs traces its roots to early 20th-century cyclocondensation techniques. A pivotal advancement emerged with the Vilsmeier-Haack reaction , which enabled formylation of quinoline precursors to generate reactive intermediates for pyrazole coupling. For instance, Amer et al. demonstrated this method’s efficacy by synthesizing pyrazole-pyridine-quinoline hybrids through formylation of quinoline hydrazones, yielding derivatives with melting points between 160–250°C and enhanced antimicrobial activity.
Ramprasad et al. further refined this approach by combining Vilsmeier-Haack formylation with Huisgen cycloaddition, producing quinoline-triazole hybrids active against Mycobacterium bovis. These innovations underscored the versatility of quinoline-pyrazole systems, as seen in Zeleke et al.’s synthesis of quinoline-carbaldehyde derivatives with substituents modulating bioactivity. Table 1 summarizes key synthetic milestones:
Table 1: Historical Synthesis Methods for Quinoline-Pyrazole Hybrids
Rational Design Principles for Bifunctional Heterocyclic Systems
The efficacy of quinoline-pyrazole hybrids hinges on synergistic pharmacophoric integration . Quinoline’s planar aromatic system facilitates intercalation with microbial DNA, while pyrazole’s hydrogen-bonding capacity (via NH and carbonyl groups) enhances target affinity. For example, Ajani et al. reported hydrazide-hydrazone-quinoline hybrids with MIC values as low as 0.39 μg/mL against Escherichia coli, attributing this to the pyrazole’s ability to disrupt bacterial cell membranes.
Electronic modulation through substituents further optimizes activity. The 4-methyl group on quinoline in 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide enhances lipophilicity, promoting cellular uptake, while the carboxamide moiety stabilizes interactions with enzymatic active sites. Shruthi et al. validated this principle in quinoline-oxadiazole hybrids, where electron-withdrawing groups improved antitubercular activity (MIC = 0.5 μg/mL).
Strategic Importance of 5-Amino Substituents in Pyrazole Pharmacophores
The 5-amino group in pyrazole derivatives serves dual roles: electronic modulation and hydrogen-bond donation. In Van de Walle et al.’s antimalarial quinoline-piperidine hybrids, the amino group’s lone pair enhanced π-π stacking with Plasmodium falciparum’s heme detoxification pathway, yielding IC₅₀ values of 12–26 nM. Similarly, El Shehry et al. found that 5-amino-substituted pyrazoles inhibited Candida albicans at MIC = 0.12 μg/mL, outperforming fluconazole.
Table 2: Impact of 5-Amino Substituents on Biological Activity
The carboxamide group at position 4 further augments binding through hydrogen-bond interactions with residues in microbial enzymes, as demonstrated in molecular docking studies of similar hybrids. This structural feature is critical for maintaining metabolic stability, as evidenced by Shruthi et al.’s pharmacokinetic data showing oral bioavailability >80% in murine models.
Properties
IUPAC Name |
5-amino-1-(4-methylquinolin-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-6-12(18-11-5-3-2-4-9(8)11)19-13(15)10(7-17-19)14(16)20/h2-7H,15H2,1H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNHKGKKUPSPSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=C(C=N3)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via initial hydrazone formation between the hydrazine’s terminal nitrogen and the carbonyl carbon of α-cyanoacetamide. Subsequent cyclization occurs through nucleophilic attack of the adjacent nitrogen on the nitrile carbon, yielding the 5-aminopyrazole scaffold. Key parameters influencing yield include:
- Solvent polarity : Ethanol or methanol (70–80°C) enhances cyclization efficiency.
- Catalyst use : Fe₃O₄@SiO₂@Tannic acid nanoparticles improve reaction rates and yields (85–92%) under mechanochemical conditions.
- Substitution pattern : Electron-withdrawing groups on the α-cyanoacetamide increase electrophilicity, accelerating cyclization.
- 4-Methylquinolin-2-ylhydrazine (1 mmol) and α-cyanoacetamide (1 mmol) are refluxed in ethanol (20 mL) for 6–8 h.
- The mixture is cooled, and the precipitate is filtered and recrystallized from ethanol/water (1:1).
- Yield: 78–85%; m.p. 215–218°C.
Solid-Phase Synthesis Using Merrifield Resin
Solid-phase synthesis offers advantages in intermediate purification and scalability. Gao and Lam’s methodology adapts this approach for 5-aminopyrazoles, utilizing resin-bound intermediates to streamline quinoline incorporation.
Stepwise Synthesis
- Immobilization : A cyanoacetamide derivative is coupled to Merrifield resin via a sulfonyl linker, forming a resin-bound intermediate.
- Cyclization : Hydrazine treatment induces cyclization, releasing the pyrazole core from the resin.
- Quinoline Coupling : The free amino group on the pyrazole reacts with 4-methylquinoline-2-carbonyl chloride to install the quinoline moiety.
Key Data :
Mechanochemical Synthesis with Magnetic Nanoparticle Catalysts
Frontiers in Chemistry reports a solvent-free, mechanochemical route using Fe₃O₄@SiO₂@Tannic acid nanoparticles. This method emphasizes sustainability and rapid reaction times.
Procedure and Outcomes
- Azo-linked salicylaldehyde (1 mmol), 4-methylquinolin-2-ylhydrazine (1 mmol), and malononitrile (1 mmol) are ball-milled with Fe₃O₄@SiO₂@Tannic acid (0.1 g) at 25 Hz for 30 min.
- The nitrile intermediate is hydrolyzed to the carboxamide using H₂O₂/HCl (1:1).
Results :
Hydrolysis of 4-Cyano Pyrazole Precursors
Cheng and Robins’ method involves synthesizing 5-amino-4-cyanopyrazole derivatives, followed by nitrile hydrolysis to the carboxamide.
Hydrolysis Conditions
- Acidic hydrolysis : Concentrated HCl (12 M, 100°C, 4 h) achieves full conversion.
- Basic hydrolysis : NaOH (10%, 80°C, 2 h) affords the carboxamide in 88% yield.
Comparative Analysis of Synthetic Methods
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted pyrazole derivatives.
Scientific Research Applications
5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer and antimicrobial agent.
Industry: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrazole ring can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazole-4-carboxamide derivatives include substitutions on the pyrazole ring and the aromatic/heteroaromatic groups attached. Below is a comparative analysis:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-Withdrawing vs. In contrast, methyl (p-tolyl) and methoxy groups (7-methoxyquinolin-4-yl ) are electron-donating, which may improve solubility or π-stacking interactions.
- Melting Points: The 4-chlorophenyl analog (2f) exhibits a high melting point (196–200°C), likely due to strong intermolecular hydrogen bonding from the carboxamide and chloro substituent . Data for the target compound is lacking but may correlate with its bulky quinoline moiety.
Key Observations :
- Hydrolysis and Cyclization : Many analogs (e.g., 2f ) are synthesized via hydrolysis of ester precursors, emphasizing the versatility of pyrazole-4-carboxamides as scaffolds for further functionalization.
Key Observations :
- Quinoline and Pyrimidine Moieties: The 7-methoxyquinolin-4-yl group in and pyrimidinyl groups in are associated with kinase inhibition, suggesting the target compound’s 4-methylquinolin-2-yl group may similarly target kinase pathways.
- Antimicrobial Activity: Analogs with morpholino or arylideneamino substituents show broad-spectrum antimicrobial effects , highlighting the scaffold’s adaptability.
Biological Activity
5-Amino-1-(4-methylquinolin-2-yl)-1H-pyrazole-4-carboxamide is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates both quinoline and pyrazole moieties, which contribute to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 267.29 g/mol
- CAS Number : 379242-98-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The pyrazole ring can inhibit specific enzymes by binding to their active sites, blocking their catalytic activities.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer and antimicrobial agent. Below is a summary of its biological activities based on various research findings:
Study on Anticancer Activity
In a study published in the journal MDPI, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study reported that at concentrations of 20 µM, significant cell death was observed in breast and lung cancer cell lines.
Study on Antimicrobial Properties
A comparative study assessed the antimicrobial efficacy of several heterocyclic compounds against common bacterial strains. The results indicated that this compound exhibited a broader spectrum of activity compared to other tested compounds, particularly against resistant strains of Staphylococcus aureus .
Synthesis Methods
The synthesis of this compound typically involves:
- Reaction of 2-amino-4-methylquinoline with acetic anhydride to form N-(4-methylquinolin-2-yl)acetamide.
- Subsequent reaction with hydrazine derivatives under microwave irradiation to yield the final pyrazole product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
